cefpodoxime proxetil

Description

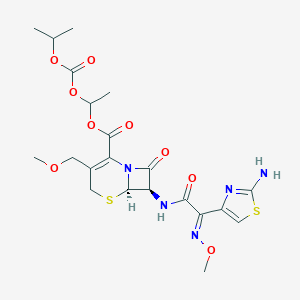

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTINZAODLRIQIX-ZFEISNGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947692-13-9, 87239-81-4 | |

| Record name | anti-Cefpodoxime proxetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cefpodoxime proxetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTI-CEFPODOXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9VK627SN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Impurity Profile of Cefpodoxime Proxetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime (B17579) proxetil, a third-generation oral cephalosporin (B10832234), is a widely prescribed antibiotic for treating a variety of bacterial infections. As a prodrug, it is hydrolyzed in the body to its active form, cefpodoxime. The intricate synthesis of this complex molecule and the potential for impurity formation necessitate a thorough understanding for quality control and regulatory compliance. This technical guide provides an in-depth overview of the synthesis of cefpodoxime proxetil, a detailed analysis of its process-related and degradation impurities, and the analytical methodologies employed for their characterization.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that typically begins with the acylation of 7-aminocephalosporanic acid (7-ACA), a core intermediate in the production of many cephalosporin antibiotics.[1][2] A widely used method involves the use of S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) as an acylating agent.[1][2][3]

A common synthetic pathway can be summarized as follows:

-

Methoxylation of 7-ACA: The initial step involves the methoxylation of 7-ACA, often carried out using methanol (B129727) and a Lewis acid catalyst like a BF3 complex at low temperatures.[4]

-

Acylation: The resulting intermediate is then acylated at the 7-amino position with an activated form of the C7 side chain, typically (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid. The use of MAEM is a common strategy in this step.[1][2][3] This condensation reaction yields cefpodoxime acid.[4]

-

Esterification: The final key step is the esterification of the carboxylic acid group of cefpodoxime acid with 1-iodoethyl isopropyl carbonate to form the proxetil ester.[5][6] This reaction is often carried out in a solvent like dimethylacetamide with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]

Alternative synthetic strategies aim to improve yield, reduce steps, and minimize the need for chromatographic purification.[1][2][7]

Figure 1: A simplified workflow for the synthesis of this compound.

Characterization of Impurities

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) like this compound are critical for ensuring drug safety and efficacy. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[4]

Forced degradation studies are a key component of impurity profiling, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[4][8][9][10]

Common Impurities

Several impurities in this compound have been identified and characterized. The European Pharmacopoeia lists specific impurities, including Impurity B, C, D, and H.[11] Research has also identified other process-related and degradation impurities, some of which are novel.[8][12] One such identified impurity is desmethyl this compound, which was detected at a level of 0.1-0.2% during synthesis.[13]

A systematic study using liquid chromatography-mass spectrometry (LC-MS) identified a total of 15 impurities in commercial samples, including both known and previously uncharacterized compounds.[8][12][14]

| Impurity Name/Identifier | Type | Notes |

| Cefpodoxime Acid | Process-related/Degradation | The immediate precursor to this compound.[15] |

| Impurity B | Process-related | Isomer of this compound. |

| Impurity C | Process-related | Structure related to the side chain. |

| Impurity D | Process-related | Diastereoisomers.[11] |

| Impurity E | Process-related | - |

| Impurity H | Process-related | Diastereoisomers.[11] |

| Impurity J | Process-related | - |

| Impurity M | Process-related | - |

| Desmethyl this compound | Process-related | Detected during synthesis.[13] |

| Δ²-Isomers | Degradation | Formed through isomerization of the cephem ring. |

This table is a summary of some of the known impurities. For a complete list and their structures, refer to the relevant pharmacopeias and scientific literature.

Figure 2: A general workflow for the identification and characterization of impurities.

Experimental Protocols

Synthesis of this compound (Illustrative)

This protocol is a generalized representation based on common synthetic routes.

-

Preparation of Cefpodoxime Acid:

-

Esterification:

-

Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise to the cooled mixture.[5]

-

Slowly add 1-iodoethyl isopropyl carbonate to the reaction mixture while maintaining the low temperature.[5]

-

Stir the reaction mixture for a sufficient time (e.g., 30 minutes) to allow for the completion of the esterification.[5]

-

-

Work-up and Isolation:

Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water, acetonitrile, and acetic acid).[4][14]

-

Acid Degradation: To an aliquot of the stock solution, add a solution of hydrochloric acid (e.g., 0.1 M HCl) and keep it for a defined period (e.g., 2 hours). Neutralize the solution with a base (e.g., 0.1 M NaOH).[4]

-

Base Degradation: To an aliquot of the stock solution, add a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and keep it for a defined period (e.g., 2 hours). Neutralize the solution with an acid (e.g., 0.1 M HCl).[4]

-

Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[4] Alternatively, reflux a solution of the drug.

-

Photolytic Degradation: Expose a solution of this compound to UV light.

-

Analysis: Analyze all the stressed samples by a stability-indicating HPLC method.

HPLC Method for Impurity Profiling

The following is a representative HPLC method for the analysis of this compound and its impurities, based on methods described in the literature.[4][11]

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Formic acid-methanol-water (e.g., 1:400:600, v/v/v) |

| Mobile Phase B | Formic acid-methanol-water (e.g., 1:950:50, v/v/v) |

| Gradient | A gradient elution is typically used to separate all impurities. |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 20°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

Conclusion

The synthesis of this compound is a well-established but complex process that can lead to the formation of various impurities. A thorough understanding of the synthetic pathway and potential degradation routes is essential for the development of robust manufacturing processes and analytical methods. The use of modern analytical techniques, particularly HPLC and LC-MS, is indispensable for the identification, characterization, and quantification of these impurities, ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of this compound.

References

- 1. An improved method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Process for the manufacture of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. CN105669701A - Synthesis method of this compound intermediate - Google Patents [patents.google.com]

- 8. Characterization of impurities in this compound using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. drugfuture.com [drugfuture.com]

- 12. Characterization of impurities in this compound using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

chemical structure and physicochemical properties of cefpodoxime proxetil

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Cefpodoxime (B17579) proxetil is an orally administered, third-generation cephalosporin (B10832234) antibiotic.[1][2] It functions as a prodrug, which is de-esterified in vivo to its active metabolite, cefpodoxime.[1][3][4] This broad-spectrum antibiotic is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3]

Chemical Structure

Cefpodoxime proxetil is chemically known as (RS)-1-(isopropoxycarbonyloxy)ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[5] The molecule is supplied as a racemic mixture of two enantiomers, R and S, in an approximate 1:1 ratio.[6][7]

Key Structural Features:

-

β-Lactam Ring: A four-membered ring essential for its antibacterial activity.[2]

-

Dihydrothiazine Ring: A six-membered sulfur-containing ring fused to the β-lactam ring, characteristic of cephalosporins.[8]

-

Aminothiazole Ring: Contributes to the extended spectrum of activity.

-

Methoxyimino Group: Provides stability against β-lactamase enzymes produced by bacteria.[9]

-

Proxetil Ester Group: A 1-(isopropoxycarbonyloxy)ethyl ester group at the C-4 carboxylate of the cephem nucleus. This group enhances oral absorption and is cleaved by esterases in the intestinal wall to release the active drug, cefpodoxime.[5][10][11]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₇N₅O₉S₂[12][13] |

| Molecular Weight | 557.6 g/mol [12][14][15] |

| CAS Number | 87239-81-4[11][13][16] |

| Appearance | White to pale yellow solid[10][11] |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester[16] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, stability, and bioavailability. It is classified as a BCS Class IV drug, indicating low solubility and low permeability.[17]

Table 2: Physicochemical Data of this compound

| Property | Value |

| Melting Point | 111–113 °C[13][18], 148-150 °C[14] |

| Solubility | - Water: Practically insoluble[19], 400 µg/mL[17][20], 266.67 ± 2.90 μg/ml[20]- Methanol: Soluble[19]- Chloroform: Slightly soluble[19]- DMSO: Soluble[2][15]- Buffer (pH 3): 305.066 ± 2.82 μg/ml[20] |

| pKa | 8.13 ± 0.60 (Predicted)[10][13] |

| Partition Coefficient (XLogP3) | 0.6[12] |

| Density | 1.58 ± 0.1 g/cm³ (Predicted)[13][14] |

| Stability | Light sensitive[2][10][11]. Susceptible to enzymatic metabolism in the GIT[6]. Degrades in alkaline conditions[21]. |

Prodrug Activation and Mechanism of Action

This compound is a prodrug that is absorbed through the gastrointestinal tract and is de-esterified by non-specific esterases, primarily in the intestinal wall, to its active metabolite, cefpodoxime.[3][4][5] Cefpodoxime then enters systemic circulation to exert its antibacterial effect. The bactericidal activity of cefpodoxime results from the inhibition of cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[3]

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.

-

Preparation: An excess amount of this compound is added to a series of vials containing different solvents (e.g., distilled water, methanol, various pH buffers).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled water bath (e.g., at 37 ± 0.5°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Separation: After equilibration, the suspensions are centrifuged or filtered (e.g., using a 0.45 µm membrane filter) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically UV-Vis spectrophotometry at its λmax (e.g., 260 nm) or a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[20][22]

-

Analysis: The experiment is performed in triplicate, and the average solubility is reported.

Stability-Indicating RP-HPLC Method for Degradation Studies

A stability-indicating RP-HPLC method is crucial for assessing the stability of this compound under various stress conditions.[4][7]

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Zorbax Eclipse XDB, 150×4.6 mm, 5 μm) is commonly used.[23]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) buffer, pH 3.0-4.0) is used in an isocratic elution mode.[7][23] A typical ratio might be 70:30 (v/v) acetonitrile to buffer.[23]

-

Flow Rate: A flow rate of 1.0 mL/min is generally applied.[7][23]

-

Detection: UV detection is performed at a wavelength where the drug shows significant absorbance, such as 228 nm or 252 nm.[7][23]

-

Internal Standard: An internal standard like aspirin (B1665792) can be used for improved quantitation.[23][24]

-

-

Stress Degradation Protocol:

-

Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

-

Alkali Hydrolysis: The drug is treated with a basic solution (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: The drug is subjected to dry heat (e.g., in an oven) or wet heat (e.g., in a water bath).

-

-

Sample Analysis and Validation:

-

Samples from the stress conditions are withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration with the mobile phase.

-

The samples are then injected into the HPLC system. The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][25]

-

The method is considered stability-indicating if it can resolve the peak of the intact drug from the peaks of all degradation products.[7]

-

Synthesis Outline

The synthesis of this compound often involves the acylation of 7-aminocephalosporanic acid (7-ACA) or a derivative thereof.[9][26] A common route involves reacting 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid with an activated form of the (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid side chain, followed by esterification of the carboxylic acid function with 1-iodoethyl isopropyl carbonate.[8][26]

References

- 1. tsijournals.com [tsijournals.com]

- 2. goldbio.com [goldbio.com]

- 3. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Investigation on physicochemical and biological differences of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 87239-81-4 [m.chemicalbook.com]

- 11. This compound | 87239-81-4 [chemicalbook.com]

- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. This compound - Protheragen [protheragen.ai]

- 14. This compound - Purity 98%, Molecular Weight 557.6g, Melting Point 148-150â°c, Density 1.58g/mâ³ | Ideal For Pharmaceutical Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 15. selleckchem.com [selleckchem.com]

- 16. This compound [drugfuture.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijddr.in [ijddr.in]

- 20. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. impactfactor.org [impactfactor.org]

- 23. Simultaneous RP-HPLC Estimation of this compound and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. asianpubs.org [asianpubs.org]

- 25. researchgate.net [researchgate.net]

- 26. An improved method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Strategy of Cefpodoxime Proxetil Against Beta-Lactamase Producing Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate mechanism of action of cefpodoxime (B17579) proxetil, a third-generation cephalosporin, with a specific focus on its efficacy against challenging beta-lactamase-producing bacterial strains. We will delve into its molecular interactions, stability against enzymatic degradation, and the experimental methodologies used to characterize its activity.

The Core Mechanism: A Two-Stage Attack on Bacterial Viability

Cefpodoxime proxetil operates as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, cefpodoxime, in the body.[1][2][3] This conversion primarily occurs in the intestinal mucosa following oral administration.[1][2] The active cefpodoxime then executes a targeted attack on the bacterial cell wall.

The fundamental mechanism of action of cefpodoxime lies in its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival.[1][4][5] Cefpodoxime achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[1][4][6][7][8] Peptidoglycan provides the structural framework of the cell wall. By disrupting its cross-linking, cefpodoxime weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[1][4]

The primary target of cefpodoxime in Escherichia coli K12 is PBP3.[9] It also demonstrates strong binding affinity for PBP2 in Staphylococcus aureus and PBPs 1a, 1bs, 2, and 3 in E. coli.[8] This multi-target affinity contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2]

Overcoming Resistance: Cefpodoxime's Stability in the Face of Beta-Lactamases

The emergence of beta-lactamase-producing bacteria poses a significant threat to the efficacy of many beta-lactam antibiotics. These enzymes hydrolyze the beta-lactam ring, the core structural component of these drugs, rendering them inactive.[1] Cefpodoxime's molecular structure, however, confers a notable degree of stability against many common plasmid-mediated beta-lactamases.[1][2][10][11]

Cefpodoxime has demonstrated stability against several prevalent beta-lactamases, including TEM-1, SHV-1, and BRO-1.[9] It also exhibits a poor affinity for TEM-2 and OXA-1 enzymes.[12] This resistance to hydrolysis allows cefpodoxime to remain effective against a range of beta-lactamase-producing pathogens, such as Haemophilus influenzae and Moraxella catarrhalis.[11][13][14][15]

However, the stability of cefpodoxime is not absolute. While hydrolysis by class I beta-lactamases is often minimal, the drug can be a moderate substrate for the beta-lactamase produced by Klebsiella oxytoca and is slowly inactivated by the enzyme from Proteus vulgaris.[12] Furthermore, it is generally not effective against bacteria that produce large quantities of class I beta-lactamases.[12]

The interaction between cefpodoxime and beta-lactamases is a critical determinant of its clinical utility. The following table summarizes the in vitro activity of cefpodoxime against various beta-lactamase-producing bacteria.

Quantitative Efficacy: In Vitro Activity of Cefpodoxime

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table compiles MIC data for cefpodoxime against a selection of beta-lactamase-producing bacterial strains.

| Bacterial Species | Beta-Lactamase(s) | Cefpodoxime MIC (µg/mL) | Reference(s) |

| Haemophilus influenzae | β-lactamase-producing | ≤0.5 (MIC for susceptible strains) | [9][11] |

| Moraxella catarrhalis | β-lactamase-producing | ≤0.5 (MIC for susceptible strains) | [9][11] |

| Escherichia coli | TEM-1, TEM-2, OXA-1 | Highly active (MIC90 ≤1) | [9][12] |

| Staphylococcus aureus | Penicillinase-producing | 4 (MIC90) | [9][11] |

| Klebsiella pneumoniae | Various | Generally ≤1 (MIC90) | [9] |

| Proteus mirabilis | Various | Generally ≤1 (MIC90) | [9] |

Experimental Protocols for Assessing Cefpodoxime's Efficacy

The evaluation of cefpodoxime's activity against beta-lactamase-producing bacteria involves a series of well-defined experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of cefpodoxime that inhibits the visible growth of a specific bacterial strain.

Methodology (Broth Microdilution):

-

Bacterial Isolate Preparation: A pure culture of the beta-lactamase-producing test organism is grown overnight on an appropriate agar (B569324) medium. A suspension is then prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Antibiotic Dilution Series: A serial two-fold dilution of cefpodoxime is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of cefpodoxime at which there is no visible growth of the bacteria.

Assessment of Beta-Lactamase Stability

Objective: To determine the rate at which cefpodoxime is hydrolyzed by a specific beta-lactamase enzyme.

Methodology (Spectrophotometric Assay):

-

Enzyme Preparation: A crude or purified beta-lactamase extract is obtained from the test bacterial strain.

-

Reaction Mixture: A reaction mixture is prepared containing a known concentration of cefpodoxime in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Initiation of Reaction: The beta-lactamase extract is added to the reaction mixture to initiate the hydrolysis reaction.

-

Spectrophotometric Monitoring: The hydrolysis of the beta-lactam ring is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The rate of hydrolysis can then be calculated.

Penicillin-Binding Protein (PBP) Affinity Assay

Objective: To determine the binding affinity of cefpodoxime to the PBPs of a target bacterial species.

Methodology (Competitive Binding Assay):

-

Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from the test organism.

-

Competitive Binding: The membrane preparation is incubated with a radiolabeled or fluorescently tagged penicillin (e.g., Bocillin FL) in the presence of varying concentrations of cefpodoxime.

-

Separation and Detection: The PBP-ligand complexes are separated by SDS-PAGE. The amount of labeled penicillin bound to each PBP is quantified using autoradiography or fluorescence imaging.

-

Data Analysis: The concentration of cefpodoxime that inhibits 50% of the binding of the labeled penicillin (IC50) is determined for each PBP, providing a measure of binding affinity.

Conclusion

This compound's efficacy against beta-lactamase-producing bacteria is a result of a multifaceted mechanism. Its intrinsic stability to a range of common beta-lactamases allows it to reach its primary targets, the penicillin-binding proteins, and effectively disrupt bacterial cell wall synthesis. Understanding the nuances of its interaction with different beta-lactamase classes and its binding affinity for various PBPs is crucial for its appropriate clinical application and for the development of future antimicrobial strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important third-generation cephalosporin.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. nbinno.com [nbinno.com]

- 5. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of this compound in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. drugs.com [drugs.com]

- 12. Cefpodoxime: comparable evaluation with other orally available cephalosporins. With a note on the role of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

In Vitro Antibacterial Spectrum of Cefpodoxime Proxetil Against Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of cefpodoxime (B17579) proxetil, an oral third-generation cephalosporin, against key bacterial pathogens implicated in respiratory tract infections. The data presented is collated from various scientific studies, offering insights into its efficacy and spectrum of activity.

Introduction

Cefpodoxime proxetil is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime.[1][2][3][4][5] It exhibits potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][6][7][8] Cefpodoxime is characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria and its stability in the presence of many common beta-lactamase enzymes.[1][3][8] This guide focuses on its in vitro performance against prevalent respiratory pathogens, namely Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Mechanism of Action

Cefpodoxime exerts its bactericidal effect by interfering with the final stages of peptidoglycan synthesis in the bacterial cell wall. The active form, cefpodoxime, binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan strands.[1][6][7] This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1][6][7] The primary target for cefpodoxime in Escherichia coli is PBP3.[9]

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of cefpodoxime against key respiratory pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of Cefpodoxime against Streptococcus pneumoniae

| Penicillin Susceptibility | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Penicillin-Susceptible | - | 0.06 - <0.25 | [10][11] |

| Penicillin-Intermediate | - | 1-2 | [11] |

| Penicillin-Resistant | - | 4 | [10] |

| Overall | - | 0.12 | [12] |

Table 2: In Vitro Activity of Cefpodoxime against Haemophilus influenzae

| β-Lactamase Production | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Ampicillin-Sensitive | - | 0.12 | [10] |

| β-Lactamase-Producing | - | 0.25 | [10] |

| Overall | - | 0.12 - 0.13 | [11][12] |

Table 3: In Vitro Activity of Cefpodoxime against Moraxella catarrhalis

| β-Lactamase Production | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Ampicillin-Sensitive | - | 0.50 | [10] |

| Ampicillin-Resistant | - | 1 | [10] |

| Overall | - | 1 | [12] |

Experimental Protocols

The determination of the in vitro susceptibility of bacterial isolates to cefpodoxime is conducted using standardized methods recommended by the Clinical & Laboratory Standards Institute (CLSI).[13][14][15][16][17] The most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of cefpodoxime in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method

In the agar dilution method, varying concentrations of cefpodoxime are incorporated into molten agar, which is then poured into petri dishes.[4][5][10] The surface of the agar is then inoculated with a standardized suspension of the test organisms. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of the bacteria on the agar surface.

Conclusion

This compound demonstrates potent in vitro activity against the most common bacterial pathogens associated with community-acquired respiratory tract infections. Its efficacy against β-lactamase-producing strains of H. influenzae and M. catarrhalis, as well as penicillin-susceptible strains of S. pneumoniae, underscores its role as a valuable therapeutic option. The standardized methodologies for susceptibility testing ensure reproducible and comparable results, which are crucial for clinical decision-making and ongoing surveillance of antimicrobial resistance. This technical guide provides foundational data for researchers and drug development professionals working in the field of infectious diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Antibacterial activity of cefpodoxime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro activity of cefpodoxime against pathogens responsible for community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 14. researchgate.net [researchgate.net]

- 15. treata.academy [treata.academy]

- 16. clsi.org [clsi.org]

- 17. darvashco.com [darvashco.com]

Spectroscopic Scrutiny of Cefpodoxime Proxetil: An In-Depth Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Cefpodoxime (B17579) Proxetil, a third-generation cephalosporin (B10832234) antibiotic. Utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers detailed experimental protocols, data interpretation, and structural elucidation for professionals in pharmaceutical research and development.

Introduction to Cefpodoxime Proxetil

This compound is an orally administered prodrug that is de-esterified in vivo to its active metabolite, cefpodoxime.[1] It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[2][3] The molecular structure of this compound, consisting of an aminothiazole ring, a β-lactam ring, and a dihydrothiazine ring, provides stability against β-lactamases.[4][5] Spectroscopic techniques are paramount in the structural confirmation, purity assessment, and analysis of this complex molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Experimental Protocol: ¹³C CP-MAS Solid-State NMR

Solid-state NMR is particularly useful for analyzing the crystalline form of the drug.

-

Instrument: JEOL ECX 500 NMR spectrometer with a 3.2 mm double-resonance MAS probe.[4]

-

Sample Preparation: The active pharmaceutical ingredient of this compound is used as purchased.[4]

-

¹³C CP-MAS Experiment:

NMR Data Presentation

The following tables summarize the chemical shift data for this compound.

Table 1: ¹³C NMR Chemical Shift Data for this compound [6]

| Assignment (Carbon Number) | Chemical Shift (ppm, relative to TMS) |

| 17 | 19.4 and 19.5 |

| 20 and 21 | 21.8 |

| 3 | 109.7 and 109.8 |

Note: The provided data is partial. A complete assignment would require further experimental data.

Table 2: ¹H NMR Spectral Data for this compound in DMSO-d₆ [6]

| Chemical Shift (ppm, relative to TMS) | Assignment |

| A full interpretation of the ¹H NMR spectrum requires integration and multiplicity analysis, which is not fully available in the provided search results. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, which aids in its identification and the characterization of impurities.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatography System: Reversed-phase liquid chromatography.[7]

-

Column: C18 column.[7]

-

Mobile Phase: Formic acid–methanol–water.[7]

-

Mass Spectrometer: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode.[7]

-

MS Conditions:

Mass Spectrometry Data Presentation

The mass spectrum of this compound reveals a protonated molecular ion and several characteristic fragment ions.

Table 3: Mass Spectrometry Fragmentation Data for this compound [7][9]

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 558.1 | Protonated molecular ion |

| [M+Na]⁺ | 580.3 | Sodium adduct |

| Fragment | 428.1 | Loss of the proxetil ester side chain |

| Fragment | 384.1 | Further fragmentation |

| Fragment | 241.1 | Cleavage of the β-lactam ring |

| Fragment | 154.1 | Aminothiazole ring fragment |

Visualizing Analytical Workflows and Mechanisms

The following diagrams illustrate the logical flow of the spectroscopic analysis and the mechanism of action of cefpodoxime.

References

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of impurities in this compound using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

understanding the prodrug conversion of cefpodoxime proxetil to cefpodoxime

For Researchers, Scientists, and Drug Development Professionals

Cefpodoxime (B17579) proxetil, a third-generation oral cephalosporin, serves as a critical therapeutic agent in treating a variety of bacterial infections. Its efficacy, however, is entirely dependent on its successful in vivo conversion from an inactive prodrug to its active metabolite, cefpodoxime. This technical guide provides an in-depth exploration of this pivotal bioconversion, detailing the enzymatic machinery, pharmacokinetic profiles, and the experimental methodologies used to elucidate these processes.

The Conversion Pathway: From Prodrug to Active Moiety

Cefpodoxime proxetil is an ester prodrug designed to enhance the oral bioavailability of the active cefpodoxime molecule.[1][2] Following oral administration, this compound is absorbed from the gastrointestinal tract and undergoes rapid hydrolysis to yield the active antibacterial agent, cefpodoxime.[2] This enzymatic conversion is primarily mediated by non-specific esterases present in the intestinal wall and lumen.[3][4] Studies have suggested the significant involvement of cholinesterases in this hydrolysis process, as evidenced by inhibition with agents like eserine and phenylmethylsulfonyl fluoride (B91410) (PMSF).[4]

The conversion process is critical for therapeutic efficacy, as the intact prodrug possesses no antibacterial activity. The absolute bioavailability of cefpodoxime from this compound tablets is approximately 50%, indicating that a substantial portion of the administered dose is either not absorbed or is hydrolyzed pre-systemically.[2]

Factors Influencing Conversion and Bioavailability

The conversion efficiency and subsequent bioavailability of cefpodoxime are influenced by several physiological and external factors.

Impact of Food

The co-administration of food with this compound has been shown to enhance its absorption.[2] While food does not appear to affect the extent of drug absorption from an oral solution, it does delay the absorption rate.[3] For tablet formulations, food is thought to improve bioavailability by promoting the dissolution of the sparingly soluble prodrug.[3]

Gastric pH

The dissolution of this compound is highly pH-dependent, with significantly greater solubility in acidic environments.[1][5] Consequently, co-administration of agents that increase gastric pH, such as antacids or H2-receptor antagonists, can lead to a reduction in the absorption of cefpodoxime.[2] Studies have demonstrated that the solubility of this compound is substantially higher at a pH of 1.2 (10.47 mg/ml) compared to a pH of 6.8 (0.45 mg/ml).[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of cefpodoxime following the oral administration of this compound under various conditions.

Table 1: Pharmacokinetic Parameters of Cefpodoxime in Healthy Volunteers

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| 100 | 1.0 - 1.4 | 1.9 - 3.1 | - | 1.9 - 2.8 | [2] |

| 200 | 2.18 - 2.33 | ~2.5 | 14.0 | 2.55 | [6][7] |

| 400 | 3.9 - 4.16 | ~2.9 | - | 1.9 - 2.8 | [2][7] |

Table 2: Effect of Renal Impairment on Cefpodoxime Pharmacokinetics (200 mg dose)

| Renal Function Group | Creatinine Clearance (mL/min) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Apparent Total Body Clearance (mL/min) | Reference |

| Normal | > 80 | - | - | 2.55 | 238 | [6] |

| Mild Impairment | 50 - 80 | - | - | 3.53 | 132 | [6] |

| Moderate Impairment | 30 - 49 | - | - | 5.90 | 112 | [6] |

| Severe Impairment | 5 - 29 | - | - | 9.80 | 55.7 | [6] |

| CAPD Patients | - | 3.25 | 12.0 | ~30.6 | - | [8] |

Table 3: Impact of Food and Gastric pH on Cefpodoxime Bioavailability

| Condition | Change in Cmax | Change in AUC | Reference |

| Administration with Food (Tablets) | Increased | Enhanced | [2] |

| Administration with Food (Oral Suspension) | No significant change | 11% increase | [3] |

| Increased Gastric pH (Antacids/H2 Antagonists) | Decreased | Reduced | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the conversion and absorption of this compound.

In Vitro Hydrolysis Assay in Intestinal Preparations

Objective: To determine the rate and extent of this compound hydrolysis to cefpodoxime by intestinal enzymes.

Materials:

-

This compound and cefpodoxime analytical standards

-

Rat intestinal S9 fraction or microsomes

-

Phosphate (B84403) buffer (pH 7.4)

-

HPLC system with UV detector

Procedure:

-

Preparation of Intestinal Homogenates: Prepare intestinal S9 fraction or microsomes from rat intestine as per standard laboratory protocols.

-

Incubation: Incubate a known concentration of this compound with the intestinal preparation in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the enzymatic reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the concentrations of this compound and cefpodoxime in the supernatant using a validated HPLC method.

HPLC Method for Quantification in Biological Samples

Objective: To simultaneously quantify this compound and cefpodoxime in plasma or other biological matrices.

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

-

UV detector set at an appropriate wavelength (e.g., 228 nm or 259 nm).[9][10]

Mobile Phase:

-

A mixture of acetonitrile and a buffer solution (e.g., 50 mM potassium dihydrogen phosphate, pH 3.0) in a specific ratio (e.g., 70:30 v/v).[10]

Procedure:

-

Sample Preparation (Plasma):

-

To a plasma sample, add a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Injection: Inject a defined volume of the prepared sample into the HPLC system.

-

Chromatography: Elute the compounds isocratically at a constant flow rate (e.g., 1.0 mL/min).

-

Detection and Quantification: Monitor the absorbance at the specified wavelength. Quantify the concentrations of this compound and cefpodoxime by comparing their peak areas to those of known standards.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of this compound.

Materials:

-

Caco-2 cells

-

Transwell inserts with microporous membranes

-

Cell culture medium (e.g., DMEM with FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add a solution of this compound in HBSS to the apical (A) or basolateral (B) side of the monolayer.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

-

-

Analysis: Determine the concentration of this compound and cefpodoxime in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To investigate the intestinal absorption and metabolism of this compound in a model that preserves physiological conditions.

Materials:

-

Anesthetized rats

-

Perfusion pump

-

Krebs-Ringer buffer (perfusate)

-

This compound

-

Surgical instruments

-

HPLC system for analysis

Procedure:

-

Animal Preparation: Anesthetize the rat and expose the small intestine through a midline abdominal incision.

-

Catheter Placement: Cannulate the desired intestinal segment (e.g., jejunum) at both ends.

-

Perfusion: Perfuse the intestinal segment with pre-warmed (37°C) Krebs-Ringer buffer containing a known concentration of this compound at a constant flow rate (e.g., 0.2 mL/min).[11]

-

Sample Collection: Collect the perfusate exiting the distal end of the segment at regular intervals.

-

Analysis: Analyze the concentration of this compound and cefpodoxime in the collected perfusate using HPLC.

-

Calculation of Permeability: Calculate the effective permeability (Peff) based on the disappearance of the drug from the perfusate.

Visualizing the Processes

The following diagrams illustrate the key pathways and workflows involved in the study of this compound conversion.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefpodoxime-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of different organic acids on solubility enhancement of cefpodxime proxetil immediate release tablet and its stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disposition of this compound in healthy volunteers and patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of cefpodoxime in plasma and skin blister fluid following oral dosing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and ex vivo susceptibility of this compound in patients receiving continuous ambulatory peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Simultaneous RP-HPLC Estimation of this compound and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide on the Binding Affinity of Cefpodoxime Proxetil to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime (B17579) proxetil is an orally administered, third-generation cephalosporin (B10832234) antibiotic. It functions as a prodrug, which upon absorption in the gastrointestinal tract, is hydrolyzed by esterases to its active metabolite, cefpodoxime.[1][2] The bactericidal activity of cefpodoxime is achieved through the inhibition of bacterial cell wall synthesis.[1][2] This is accomplished by its binding to and inactivation of essential penicillin-binding proteins (PBPs).[1][2] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. The inhibition of these enzymes compromises the structural integrity of the cell wall, leading to cell lysis and death.[1]

This technical guide provides a comprehensive overview of the binding affinity of cefpodoxime to various PBPs in key bacterial pathogens. It includes quantitative binding data, detailed experimental protocols for assessing PBP affinity, and a visual representation of the experimental workflow.

Cefpodoxime Binding Affinity to Penicillin-Binding Proteins

The efficacy of cefpodoxime is directly related to its binding affinity for the PBPs of target organisms. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP activity.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data on the binding affinity of cefpodoxime to PBPs in various bacterial species.

Table 1: Binding Affinity of Cefpodoxime for Penicillin-Binding Proteins (PBPs) in Streptococcus pneumoniae D39

| PBP | IC50 (µM) |

| PBP1a | >1000 |

| PBP1b | >1000 |

| PBP2a | >1000 |

| PBP2x | 0.012 |

| PBP2b | >1000 |

| PBP3 | 0.015 |

Data sourced from a study on the selectivity of β-lactams for pneumococcal PBPs.

Comparative Binding Affinity Data

Table 2: Comparative Binding Affinity of Cefpodoxime (as R-3746) for PBPs in Staphylococcus aureus and Escherichia coli

| Bacterial Species | PBP Target(s) | Comparative Affinity Description |

| Staphylococcus aureus | PBP2 | Stronger binding affinity than cefaclor.[3][4] |

| Escherichia coli | PBP1a, PBP1bs, PBP2, PBP3 | Stronger binding affinity than cefaclor.[3][4] |

Note: This information is based on qualitative comparisons and does not provide specific quantitative values.

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of cefpodoxime to PBPs typically involves a competitive binding assay. A widely used method utilizes a fluorescently labeled penicillin derivative, such as Bocillin-FL, which binds to the active site of PBPs.

Competitive Fluorescence-Based PBP Binding Assay

This protocol outlines the key steps for determining the IC50 values of cefpodoxime for various PBPs.

I. Bacterial Cell Culture and Preparation:

-

Culture the bacterial strain of interest (e.g., Streptococcus pneumoniae D39) to the mid-exponential growth phase.

-

Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cell pellets in PBS to a standardized optical density.

II. Competitive Inhibition:

-

Prepare serial dilutions of cefpodoxime in PBS.

-

Incubate aliquots of the bacterial cell suspension with the different concentrations of cefpodoxime for a defined period (e.g., 30 minutes at room temperature) to allow for the binding of cefpodoxime to the PBPs. A control sample with no antibiotic is also prepared.

III. Fluorescent Labeling of Remaining Active PBPs:

-

After incubation with cefpodoxime, wash the cells to remove the unbound antibiotic.

-

Resuspend the cells in PBS containing a fixed concentration of Bocillin-FL (a fluorescent penicillin analog).

-

Incubate for a specific time (e.g., 10 minutes at room temperature) to allow Bocillin-FL to bind to the PBPs that were not inhibited by cefpodoxime.

IV. Sample Preparation and Analysis:

-

Wash the cells to remove unbound Bocillin-FL.

-

Lyse the bacterial cells to release the membrane proteins, including the PBPs.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

V. Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in the different cefpodoxime concentration lanes.

-

Plot the percentage of PBP inhibition (relative to the no-antibiotic control) against the logarithm of the cefpodoxime concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the competitive fluorescence-based PBP binding assay.

Caption: Workflow for determining PBP binding affinity.

Mechanism of Action: A Direct Inhibition Pathway

The binding of cefpodoxime to PBPs directly interferes with their enzymatic activity, which is essential for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis is the primary and direct mechanism of its bactericidal effect. Unlike some other drug classes, the action of cefpodoxime does not involve a complex downstream signaling cascade. The inhibition of PBP function leads to a loss of cell wall integrity, resulting in cell lysis.

Caption: Cefpodoxime's direct mechanism of action.

Conclusion

Cefpodoxime exhibits potent binding affinity to key PBPs in susceptible bacteria, particularly PBP2x and PBP3 in Streptococcus pneumoniae. While quantitative data for other significant pathogens like Staphylococcus aureus and Escherichia coli are less defined, comparative studies indicate a strong affinity for their essential PBPs. The established experimental protocols allow for reliable determination of these binding affinities, which is crucial for understanding the antibacterial spectrum and for the development of novel β-lactam antibiotics. The direct inhibitory action of cefpodoxime on PBP function underscores the continued importance of the bacterial cell wall as a primary target for antimicrobial therapy.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefpodoxime proxetil, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry and Biological Activity of Cefpodoxime Proxetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime (B17579) proxetil, a third-generation oral cephalosporin, is a prodrug administered as a racemic mixture of its R and S-stereoisomers. This technical guide delves into the critical role of stereochemistry in the biological activity and pharmacokinetics of cefpodoxime proxetil. The differential susceptibility of the R and S isomers to enzymatic hydrolysis significantly impacts the bioavailability of the active metabolite, cefpodoxime. This guide provides a comprehensive overview of the stereoselective metabolism, biological activity, and detailed experimental protocols for the analysis of these stereoisomers, offering valuable insights for researchers and professionals in drug development.

Introduction

This compound is an ester prodrug of the active antibiotic cefpodoxime. It is designed to enhance oral absorption, after which it is hydrolyzed by intestinal esterases to release cefpodoxime into the bloodstream.[1][2] Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The drug is supplied as a 1:1 racemic mixture of the R and S-diastereomers, which arise from the chiral center in the proxetil moiety.[5][6] While both isomers are converted to the same active metabolite, their distinct three-dimensional arrangements lead to significant differences in their physicochemical properties and enzymatic stability, ultimately affecting the overall bioavailability of cefpodoxime.[1][2] Understanding these stereochemical nuances is paramount for optimizing drug delivery and therapeutic efficacy.

Stereoselective Metabolism and Pharmacokinetics

The oral bioavailability of cefpodoxime from the racemic mixture of this compound is approximately 50%.[1][2] A primary reason for this incomplete absorption is the presystemic hydrolysis of the prodrug in the gastrointestinal tract. Crucially, this enzymatic degradation is stereoselective, with the R-isomer being more susceptible to hydrolysis by intestinal esterases than the S-isomer.[1][2]

The S-isomer exhibits greater stability against enzymatic degradation, leading to a higher likelihood of it being absorbed intact and subsequently converted to cefpodoxime in the intestinal cells or portal circulation.[7] This differential stability suggests that the S-isomer contributes more significantly to the overall bioavailability of the active drug.

Quantitative Data on Stereoisomer Properties

| Property | R-Isomer of this compound | S-Isomer of this compound | Racemic this compound | Reference |

| Enzymatic Metabolism | More susceptible to hydrolysis | More resistant to hydrolysis | - | [1][2] |

| Oral Bioavailability | Lower contribution | Higher contribution | ~50% | [1][2] |

Biological Activity: Mechanism of Action

The active metabolite, cefpodoxime, is responsible for the antibacterial activity. Like other β-lactam antibiotics, cefpodoxime targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[3][8] By binding to PBPs, cefpodoxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[3] Cefpodoxime has a strong affinity for PBP2 of S. aureus and PBPs 1a, 1bs, 2, and 3 of E. coli.[8]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism of action of cefpodoxime.

Experimental Protocols

HPLC Separation of this compound Stereoisomers

This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of the R and S isomers of this compound.[6][9]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Orthophosphoric acid

-

Water (HPLC grade)

Procedure:

-

Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 50 mM) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of acetonitrile and the phosphate buffer (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation: For plasma samples, perform a liquid-liquid extraction. To 100 µL of plasma, add a known concentration of an internal standard (e.g., aspirin) and 100 µL of the this compound standard or sample. Extract the drug using a suitable organic solvent (e.g., methanol). Centrifuge and inject the supernatant.[10]

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 259 nm

-

Injection volume: 20 µL

-

Column temperature: Ambient

-

-

Quantification: Identify and quantify the R and S isomers based on their retention times and peak areas relative to the standard curve.

In Vitro Enzymatic Hydrolysis of this compound Stereoisomers

This protocol outlines a method to assess the enzymatic stability of the R and S isomers of this compound in the presence of intestinal enzymes.

Materials:

-

R and S isomers of this compound

-

Intestinal enzyme preparation (e.g., rat intestinal homogenate or commercially available esterases)

-

Phosphate buffer (pH 7.4)

-

HPLC system as described in section 4.1.

Procedure:

-

Prepare solutions of the individual R and S isomers in phosphate buffer.

-

Add the intestinal enzyme preparation to each isomer solution to initiate the enzymatic reaction.

-

Incubate the mixtures at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and immediately quench the enzymatic activity (e.g., by adding a strong acid or organic solvent).

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound isomer.

-

Calculate the rate of hydrolysis for each isomer.

In Vivo Bioavailability Study in Rats

This protocol provides a general framework for conducting an in vivo bioavailability study of the this compound stereoisomers in a rat model.[3][11]

Animals:

-

Male Wistar rats (or other appropriate strain)

Procedure:

-

Fast the rats overnight before drug administration.

-

Administer a single oral dose of either the R-isomer, the S-isomer, or the racemic mixture of this compound to different groups of rats.

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for cefpodoxime concentration using a validated HPLC method.

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.

-

Determine the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration of cefpodoxime.

Logical Workflow for Stereoisomer Analysis

The following diagram illustrates the workflow for the comprehensive analysis of this compound stereoisomers.

Conclusion

The stereochemistry of this compound plays a pivotal role in its pharmacokinetic profile and, consequently, its therapeutic efficacy. The greater enzymatic stability of the S-isomer compared to the R-isomer highlights the importance of considering stereoisomerism in prodrug design and development. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and understand the complex interplay between stereochemistry and biological activity, ultimately contributing to the development of more effective and reliable pharmaceutical products.

References

- 1. Investigation on physicochemical and biological differences of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of factors responsible for low oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improvement of this compound oral absorption in rats by an oil-in-water submicron emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. graphviz.org [graphviz.org]

Initial Toxicity Screening of Novel Cefpodoxime Proxetil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential initial toxicity screening protocols for novel derivatives of Cefpodoxime (B17579) Proxetil, a third-generation cephalosporin (B10832234) antibiotic. The document outlines key in vitro and in vivo assays, presents data in a structured format, and visualizes experimental workflows and potential toxicity pathways to facilitate the early-stage safety assessment of new chemical entities in a drug development pipeline.

Executive Summary

The development of new antibiotic derivatives necessitates a thorough evaluation of their safety profiles at the earliest stages to de-risk candidates and focus resources on the most promising compounds. This guide details a tiered approach to the initial toxicity screening of novel Cefpodoxime Proxetil derivatives, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute systemic toxicity studies. Furthermore, it delves into potential mechanisms of cephalosporin-induced toxicity, such as the induction of oxidative stress and mitochondrial dysfunction, providing protocols for their investigation. While specific quantitative toxicity data for novel this compound derivatives is not publicly available, this guide presents data tables with illustrative hypothetical values to serve as a template for researchers.

Data Presentation

A systematic presentation of quantitative data is crucial for the comparative analysis of novel derivatives against the parent compound and established standards. The following tables provide a template for summarizing key toxicity endpoints.

Disclaimer: The data presented in the following tables is hypothetical and for illustrative purposes only, due to the lack of publicly available toxicity data for novel this compound derivatives. Researchers should replace this with their own experimental data.

Table 1: In Vitro Cytotoxicity of Novel this compound Derivatives (Hypothetical Data)

| Compound ID | Derivative Moiety | Cell Line | Assay Type | IC50 (µM) ± SD |

| CP-001 | Ethyl Ester | HEK293 | MTT | > 1000 |

| CP-001 | Ethyl Ester | HepG2 | MTT | 750 ± 25.3 |

| CP-002 | Propyl Ester | HEK293 | MTT | > 1000 |

| CP-002 | Propyl Ester | HepG2 | MTT | 680 ± 32.1 |

| This compound | Parent Drug | HEK293 | MTT | > 1000 |

| This compound | Parent Drug | HepG2 | MTT | 820 ± 45.5 |

| Doxorubicin | Positive Control | HEK293 | MTT | 1.2 ± 0.1 |

| Doxorubicin | Positive Control | HepG2 | MTT | 0.8 ± 0.05 |

Table 2: In Vivo Acute Systemic Toxicity of a Novel this compound Derivative (Hypothetical Data)

| Compound ID | Species/Strain | Route of Administration | LD50 (mg/kg) (95% Confidence Interval) | Key Clinical Observations |

| CP-001 | Sprague-Dawley Rat | Oral (gavage) | > 2000 | No mortality or significant clinical signs of toxicity observed at the limit dose. |

| CP-001 | Swiss Albino Mice | Intraperitoneal | 1500 (1350-1650) | Decreased activity and piloerection at doses > 1000 mg/kg. |

| This compound | Sprague-Dawley Rat | Oral (gavage) | > 5000 | No adverse effects reported at high doses.[1] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reproducible and reliable toxicity data.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50) in cultured mammalian cells.

Materials:

-

Human embryonic kidney cells (HEK293) and human liver cancer cells (HepG2).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test compounds (novel this compound derivatives) and control compounds (parent this compound, doxorubicin).

-

MTT reagent (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well microplates.

-

Multichannel pipette, incubator, and microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test and control compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration using a non-linear regression analysis.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Test compounds and positive controls (e.g., sodium azide, 2-nitrofluorene).

-

S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation.

-

Molten top agar (B569324), minimal glucose agar plates.

-

Incubator.

Procedure:

-

Preparation: Prepare dilutions of the test compound.

-